molecular formula C16H22ClN3O B14025217 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol

2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol

Cat. No.: B14025217
M. Wt: 307.82 g/mol
InChI Key: AKBJZJPHOVQILB-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with cyclohexanone can yield the desired triazole derivative through a series of intermediate steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol apart is its specific substitution pattern and the presence of the cyclohexyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)-1,2-dihydrotriazol-3-yl]-1-cyclohexylethanol

InChI

InChI=1S/C16H22ClN3O/c17-14-8-4-7-13(9-14)15-10-20(19-18-15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,18-19,21H,1-3,5-6,11H2

InChI Key

AKBJZJPHOVQILB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C=C(NN2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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